Brl 39123A; brl 39123D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

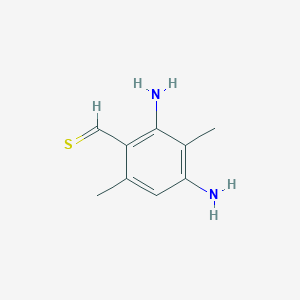

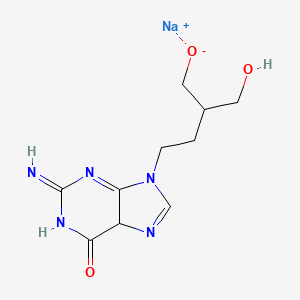

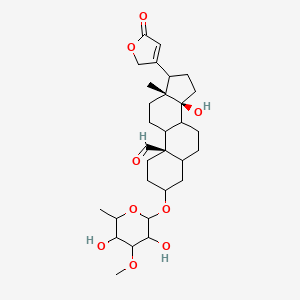

Penciclovir (sodium) is a synthetic acyclic guanine derivative with antiviral activity. It is primarily used for the treatment of various herpes simplex virus infections, including herpes simplex virus type 1 and herpes simplex virus type 2. Penciclovir (sodium) is known for its low toxicity and good selectivity, making it a valuable nucleoside analogue in antiviral therapy .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of penciclovir involves several key steps:

Alkylation: 2-amino-6-chloropurine is alkylated with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain.

Decarboxylation: The resulting product undergoes decarboxylation in a methanol solution of sodium methoxide.

Ester Exchange: Ester exchange is performed to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine.

Reduction: Sodium borohydride is used to reduce the product to 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine.

Hydrolysis: The final product is obtained by direct hydrolysis under acidic conditions.

Industrial Production Methods

The industrial production of penciclovir involves optimizing the above synthetic route to ensure high yield and purity. The process includes:

- Pre-dispersing the raw material of penciclovir.

- Using high-speed homogenizing heads to maintain small granularity.

- Adding sodium dodecyl sulfate for solubilizing and uniform dispersion.

- Combining aqueous phase material with the rest of the cream in an emulsification kettle to avoid water-oil separation .

化学反应分析

Penciclovir undergoes various chemical reactions, including:

Phosphorylation: In cells infected with herpes simplex virus, viral thymidine kinase phosphorylates penciclovir to a monophosphate form.

Inhibition of Viral DNA Polymerase: The triphosphate form of penciclovir selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate.

科学研究应用

Penciclovir has a wide range of scientific research applications:

Chemistry: Used in the development of antiviral drugs and formulations.

Biology: Studied for its interactions with viral enzymes and cellular pathways.

Medicine: Applied in the treatment of herpes simplex virus infections, including cold sores and genital herpes.

Industry: Utilized in the production of topical creams and ointments for antiviral therapy

作用机制

Penciclovir exerts its antiviral effects through the following mechanism:

Phosphorylation: Viral thymidine kinase phosphorylates penciclovir to a monophosphate form.

Conversion to Triphosphate: Cellular kinases convert the monophosphate form to penciclovir triphosphate.

Inhibition of Viral DNA Polymerase: Penciclovir triphosphate inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell

相似化合物的比较

Penciclovir is similar to other nucleoside analogues, such as acyclovir. it has some unique features:

Longer Intracellular Half-Life: Penciclovir triphosphate persists within the cell for a longer time compared to acyclovir, resulting in higher intracellular concentrations.

Similar Compounds

Acyclovir: Another nucleoside analogue used for the treatment of herpes simplex virus infections.

Famciclovir: A prodrug of penciclovir with improved oral bioavailability.

属性

分子式 |

C10H14N5NaO3 |

|---|---|

分子量 |

275.24 g/mol |

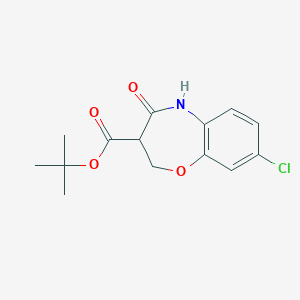

IUPAC 名称 |

sodium;2-(hydroxymethyl)-4-(2-imino-6-oxo-5H-purin-9-yl)butan-1-olate |

InChI |

InChI=1S/C10H14N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-7,16H,1-4H2,(H2,11,14,18);/q-1;+1 |

InChI 键 |

NCJQFODWDKHGIJ-UHFFFAOYSA-N |

规范 SMILES |

C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)C[O-].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)

![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)

![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)

![2-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-methyl-1,2,4-triazinane-3,5-dione](/img/structure/B14785078.png)

![rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate](/img/structure/B14785079.png)

![[(5S,10S,13R,14S)-10-formyl-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbut-2-enoate](/img/structure/B14785101.png)